molecular formula C18H17F2NO2 B2655326 3,4-difluoro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide CAS No. 2034596-62-6

3,4-difluoro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide

Cat. No.: B2655326
CAS No.: 2034596-62-6
M. Wt: 317.336
InChI Key: DOYJDPPLRBWFDN-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and pharmacological research. This compound features a benzamide core linked to a 2-methoxy-2,3-dihydro-1H-indene group, a structural motif that is often explored for its potential to interact with central nervous system targets. The inclusion of difluoro substituents on the benzene ring is a common strategy in drug design to modulate the molecule's electronic properties, metabolic stability, and membrane permeability . Benzamide derivatives are frequently investigated for their activity in neurological and psychiatric disorders, and this compound serves as a valuable chemical tool for researchers studying neurodegenerative diseases, schizophrenia, and migraine . Its mechanism of action is hypothesized to involve interaction with specific neurotransmitter receptors or enzymes, though detailed pharmacological characterization is required to confirm its specific biological target. Researchers utilize this compound in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex molecules for preclinical development . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,4-difluoro-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO2/c1-23-18(9-13-4-2-3-5-14(13)10-18)11-21-17(22)12-6-7-15(19)16(20)8-12/h2-8H,9-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYJDPPLRBWFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the indane moiety, followed by its attachment to the benzamide ring. The key steps include:

    Synthesis of 2-methoxy-2,3-dihydro-1H-indene: This can be achieved through the reduction of 2-methoxy-1-indanone using a suitable reducing agent such as sodium borohydride.

    Formation of the benzamide: The 3,4-difluorobenzoyl chloride is reacted with the indane derivative in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-methoxy-1-indanone, while reduction of the benzamide can produce the corresponding amine.

Scientific Research Applications

3,4-difluoro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Material Science: The compound’s unique structural features make it suitable for use in the development of advanced materials with specific properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into molecular recognition and binding.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The fluorine atoms and the methoxy group play crucial roles in binding to the target sites, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogs

Substituent Effects on the Benzamide Core

Table 1: Key Analogs with Varying Benzamide Substituents
Compound Name Substituents on Benzamide Key Features Reference ID
Target Compound 3,4-difluoro High electronegativity, enhanced lipophilicity -
N-(2,3-Dihydro-1H-Inden-2-yl)-4-Fluorobenzamide (B5) 4-fluoro Reduced steric hindrance compared to 3,4-difluoro; lower molecular weight
N-(2,3-Dihydro-1H-Inden-2-yl)-4-Methoxybenzamide (B4) 4-methoxy Electron-donating group; potential for hydrogen bonding
3-Chloro-4-Hydroxy-N-Phenethylbenzamide 3-chloro, 4-hydroxy Polar hydroxy group increases solubility; chlorine enhances halogen bonding
N-(2-Chloro-1,3-Dioxoinden-2-yl)-4-Trifluoromethylbenzamide 4-CF₃, chloro-dioxoindenyl Strong electron-withdrawing CF₃ group; planar dioxoindenyl scaffold

Key Findings :

  • Fluorine vs. Chlorine/Hydroxy : The 3,4-difluoro substitution in the target compound offers superior metabolic resistance compared to chlorine or hydroxy groups, which may undergo oxidation or conjugation .
  • Methoxy vs. Fluoro : The 4-methoxy analog (B4) exhibits lower lipophilicity (clogP ~2.1) than the target compound (clogP ~3.5), impacting membrane permeability .

Variations in the N-Linked Substituent

Table 2: Comparison of N-Substituent Modifications
Compound Name N-Substituent Structure Conformational Flexibility Biological Relevance Reference ID
Target Compound 2-Methoxy-dihydroindenylmethyl Moderate rigidity Potential CNS activity due to indane scaffold -
N-(2-(2-Methyl-1H-Indol-1-yl)Ethyl)-3,4-Difluorobenzamide Indolylethyl High flexibility Indole moiety may target serotonin receptors
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide Hydroxy-tert-butyl Rigid tertiary alcohol N,O-bidentate directing group for metal catalysis
Methyl 3-((Dihydroindenyl)Oxy)-4-Nitrobenzamide Dihydroindenyloxy Restricted rotation Used in c-Myc–Max protein interaction studies

Key Findings :

  • Rigidity vs. Flexibility : The dihydroindenyl group in the target compound balances rigidity and flexibility, favoring target engagement without excessive steric bulk .
  • Functional Groups : The methoxy group in the target compound may participate in hydrogen bonding, unlike the indolylethyl group in , which relies on aromatic interactions.

Biological Activity

3,4-Difluoro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide is a synthetic compound belonging to the benzamide class. Its unique structure, characterized by the presence of fluorine atoms and a methoxy-substituted indane moiety, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound is illustrated below:

C15H16F2NO2\text{C}_{15}\text{H}_{16}\text{F}_2\text{N}O_2

This compound features:

  • Fluorine Substituents : Enhancing lipophilicity and potentially increasing binding affinity to biological targets.
  • Methoxy Group : Contributing to the compound's solubility and reactivity.

The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. The fluorine atoms may enhance binding to receptors or enzymes due to their electronegative nature, while the methoxy group can influence the compound's sterics and electronic properties.

Key Mechanisms:

  • Receptor Binding : The compound may act as a ligand for various receptors involved in signaling pathways.
  • Enzyme Inhibition : It could inhibit key enzymes in metabolic pathways, affecting cellular function and proliferation.

Biological Activity and Therapeutic Applications

Research indicates that compounds similar to this compound have shown promise in various therapeutic areas, including cancer therapy and neuroprotection.

Case Studies:

  • Cancer Research : A study demonstrated that benzamide derivatives exhibit significant inhibitory effects on cancer cell lines by targeting specific kinases involved in tumor growth. The unique structural features of 3,4-difluoro-N-(...) may similarly enhance its efficacy against cancer cells .
  • Neuroprotective Effects : Compounds with similar indane structures have been investigated for their neuroprotective properties against oxidative stress in neuronal cells. The potential for 3,4-difluoro-N-(...) to mitigate neurodegeneration is an area of ongoing research .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3,4-difluoro-N-(...) compared to related compounds, a comparison table is provided below:

Compound NameStructural FeaturesBiological ActivityNotes
3,4-DifluorobenzamideLacks indane moietyModerate anti-tumor activityLess specificity
N-(2-methoxy...)benzamideLacks fluorine atomsLower binding affinityReduced efficacy
3-Methoxy-N-benzamideSimilar backboneAnti-inflammatory propertiesDifferent target profile

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